

# An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-5-methylpicolinonitrile

Cat. No.: B1344256

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## Introduction

**3-Bromo-5-methylpicolinonitrile**, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.<sup>[1][2]</sup> Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile moiety, provides multiple reactive sites for advanced chemical transformations.<sup>[1]</sup> This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[1][2]</sup> The strategic placement of its functional groups allows for precise molecular modifications, making it an invaluable tool for drug discovery and development programs.<sup>[1]</sup>

## Core Chemical and Physical Properties

**3-Bromo-5-methylpicolinonitrile** is a white solid that is stable under standard laboratory conditions.<sup>[1][2]</sup> Its high purity, often specified at 98.0% or higher, is critical for its successful application in multi-step organic synthesis.<sup>[2]</sup> Proper storage in a cool, well-ventilated environment is essential to maintain its integrity.<sup>[2]</sup>

Table 1: Physicochemical Properties of **3-Bromo-5-methylpicolinonitrile**

Property	Value	Source
CAS Number	474824-78-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	197.03 g/mol	<a href="#">[1]</a>
Appearance	White Solid	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥ 98.0%	<a href="#">[2]</a>
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

## Spectroscopic Data (Theoretical)

While extensive experimental spectroscopic data for **3-Bromo-5-methylpicolinonitrile** is not widely published, Density Functional Theory (DFT) calculations and the Gauge-Independent Atomic Orbital (GIAO) method provide valuable predicted data for structural confirmation.[\[1\]](#) These computational models are crucial for distinguishing between isomers and understanding the electronic environment of the molecule.[\[1\]](#)

Table 2: Predicted Spectroscopic Data for **3-Bromo-5-methylpicolinonitrile**

Parameter	Predicted Value	Method
<sup>1</sup> H NMR Chemical Shifts (δ, ppm)	GIAO/DFT	
Aromatic H (position 4)	~8.3	[1]
Aromatic H (position 6)	~8.6	[1]
Methyl H (on C5)	~2.5	[1]
<sup>13</sup> C NMR Chemical Shifts (δ, ppm)	GIAO/DFT	
C2 (with CN)	~135	[1]
C3 (with Br)	~120	[1]
C4	~142	[1]
C5 (with CH <sub>3</sub> )	~138	[1]
C6	~153	[1]
Cyano C	~117	[1]
Characteristic IR Vibrational Frequencies (cm <sup>-1</sup> )	DFT	
Aromatic C-H Stretch	3100-3000	[1]
C≡N Stretch (Nitrile)	~2230	[1][3]
Aromatic C=C/C=N Stretch	1600-1450	[1]

Note: The data in this table is illustrative and based on computational models; it is not experimental data.[1]

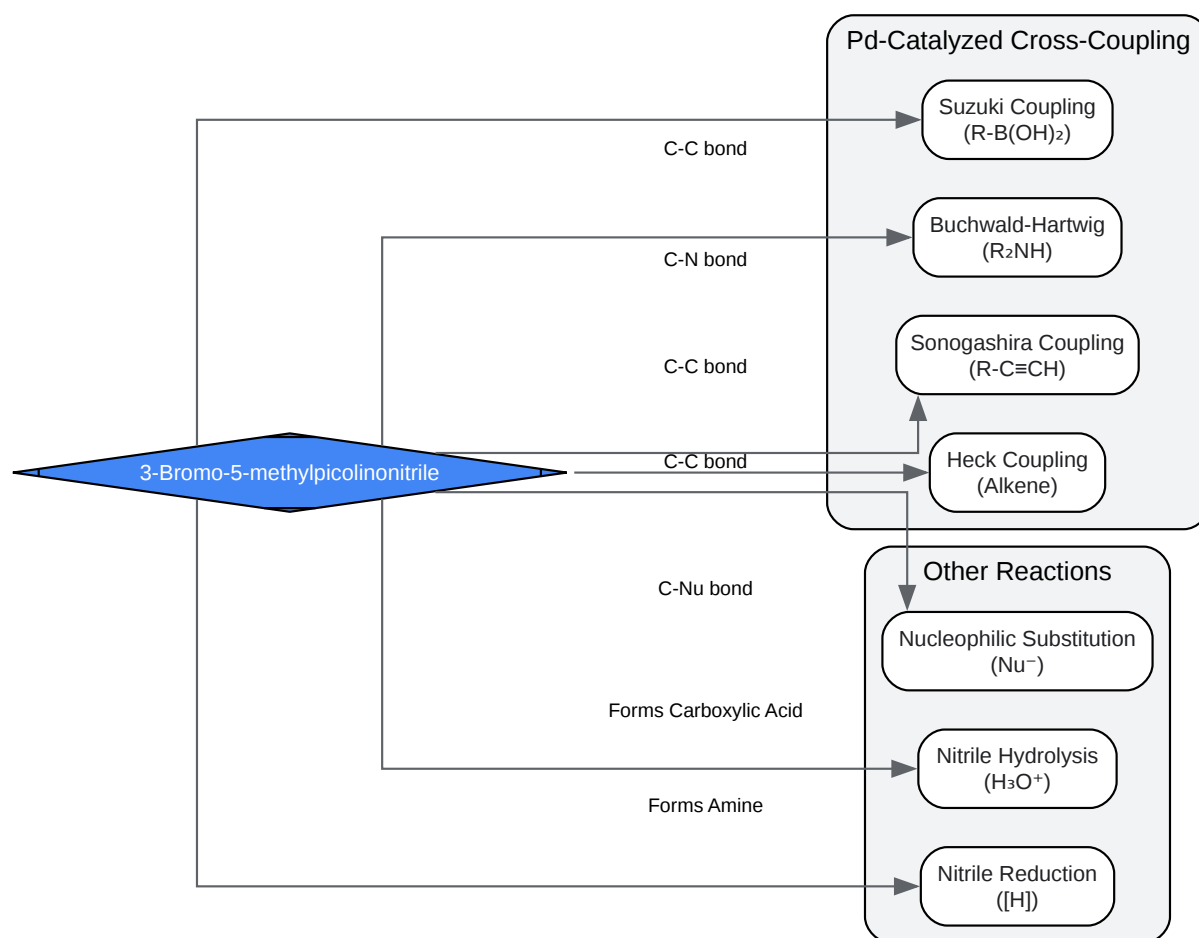
## Reactivity and Chemical Transformations

The synthetic utility of **3-Bromo-5-methylpicolinonitrile** stems from its versatile reactivity, primarily centered around the bromine atom and the nitrile group. The bromine atom at the 3-position serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions

and nucleophilic substitutions.[1] The electron-withdrawing nitrile group not only influences the reactivity of the pyridine ring but also provides a functional group that can be converted into other valuable moieties like amines or carboxylic acids.[2]

Key reactions include:

- **Palladium-Catalyzed Cross-Coupling Reactions:** The bromine atom is readily displaced in reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-deficient nature of the pyridine ring makes the bromine atom susceptible to substitution by various nucleophiles.[1]
- **Nitrile Group Transformations:** The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular diversification.[2]



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Caption: Key reaction pathways for **3-Bromo-5-methylpicolinonitrile**.

## Applications in Research and Drug Development

**3-Bromo-5-methylpicolinonitrile** is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its structural features are incorporated into a wide range of biologically active molecules. The nitrile group can act as a bioisostere, enhancing binding affinity and metabolic stability in drug candidates.[1] This compound is a key precursor for constructing complex molecular architectures, including those investigated for their potential as

anti-cancer agents.<sup>[1]</sup> Its continued use in synthesizing novel compounds for pharmaceuticals, agrochemicals, and materials science indicates a sustained demand and promising future prospects.<sup>[2]</sup>

## Experimental Protocols: Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of **3-Bromo-5-methylpicolinonitrile**: a multi-step synthesis culminating in a Sandmeyer reaction, and direct bromination of the corresponding precursor. The choice of method depends on factors such as scale, required purity, and starting material availability.<sup>[1]</sup>

### Multi-Step Synthesis via Sandmeyer Reaction

This route offers high regioselectivity. It begins with the nitration of 5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to a bromo group via a Sandmeyer reaction.<sup>[1]</sup>

a) Nitration of 5-methylpicolinonitrile:

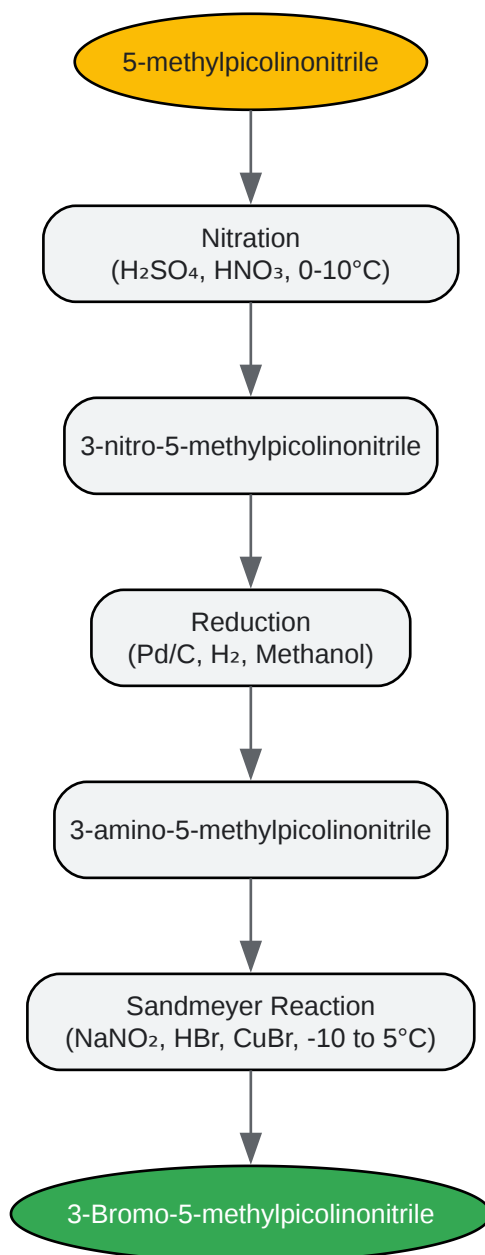
- Reagents: 5-methylpicolinonitrile, a mixture of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) and nitric acid ( $\text{HNO}_3$ ).<sup>[1]</sup>
- Protocol: The reaction is an electrophilic aromatic substitution. The temperature must be strictly controlled between 0 °C and 10 °C to prevent over-nitration and the formation of side products.<sup>[1]</sup>

b) Reduction of 3-nitro-5-methylpicolinonitrile:

- Reagents: 3-nitro-5-methylpicolinonitrile, Palladium on carbon (Pd/C) catalyst, hydrogen gas ( $\text{H}_2$ ).<sup>[1][4]</sup>
- Solvent: Protic solvents such as methanol are typically used.<sup>[1][4]</sup>
- Protocol: The nitro group is reduced to an amino group (3-amino-5-methylpicolinonitrile) via catalytic hydrogenation.<sup>[1][4]</sup>

c) Diazotization and Sandmeyer Bromination:

- Reagents: 3-amino-5-methylpicolinonitrile, sodium nitrite ( $\text{NaNO}_2$ ), a strong acid (e.g.,  $\text{HBr}$ ), and a copper(I) bromide ( $\text{CuBr}$ ) salt.[1]
- Protocol: The amino group is first converted to a diazonium salt through diazotization with nitrous acid (generated in situ from  $\text{NaNO}_2$  and acid) at low temperatures, typically between  $-10\text{ }^\circ\text{C}$  and  $5\text{ }^\circ\text{C}$ . [1] The resulting diazonium salt is then treated with  $\text{CuBr}$  to yield the final product, **3-Bromo-5-methylpicolinonitrile**. [1]



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Caption: Multi-step synthesis workflow for **3-Bromo-5-methylpicolinonitrile**.

## Direct Bromination

This method is more atom-economical but can suffer from poor regioselectivity due to multiple reactive sites on the pyridine ring.<sup>[1]</sup>

- Reagents: 5-methylpicolinonitrile, a brominating agent such as molecular bromine ( $\text{Br}_2$ ) or N-bromosuccinimide (NBS). A Lewis acid catalyst like iron(III) bromide ( $\text{FeBr}_3$ ) may be used to improve selectivity.<sup>[1]</sup>
- Solvents: Acetic acid, chloroform, or dichloromethane are commonly used.<sup>[1]</sup>
- Protocol: This electrophilic aromatic substitution requires careful control of reaction conditions to favor the formation of the desired 3-bromo isomer over other brominated products.<sup>[1]</sup> The electron-withdrawing cyano group deactivates the ring but helps direct the incoming electrophile.<sup>[1]</sup>

## Safety and Handling

Standard laboratory and industrial safety protocols should be followed when handling **3-Bromo-5-methylpicolinonitrile**.<sup>[2]</sup> It should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat and moisture, which could compromise its stability.<sup>[2]</sup> While stable under normal conditions, its reactivity necessitates careful management to prevent unintended reactions.<sup>[2]</sup> Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

## Conclusion

**3-Bromo-5-methylpicolinonitrile** is a high-value chemical intermediate with significant applications in organic synthesis. Its well-defined reactivity, particularly at the bromine and nitrile positions, allows for its use as a versatile building block in the creation of complex and novel molecules for the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, spectroscopic data, and synthetic methodologies is essential for researchers aiming to leverage its full potential in their scientific endeavors.



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Address: 3281 E Guasti Rd

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